Cas no 895468-31-2 (N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide)

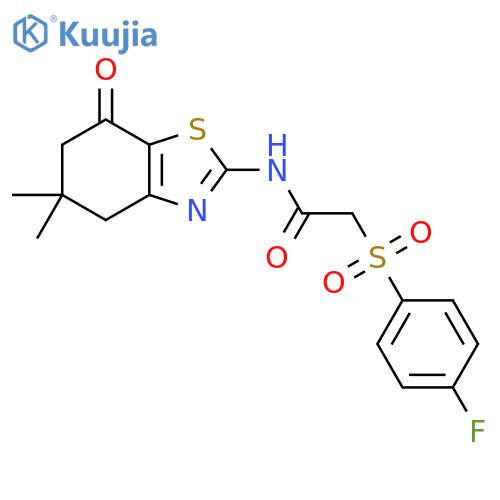

895468-31-2 structure

商品名:N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, 2-[(4-fluorophenyl)sulfonyl]-N-(4,5,6,7-tetrahydro-5,5-dimethyl-7-oxo-2-benzothiazolyl)-

- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

- N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

- F2536-1723

- N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide

- AKOS024657815

- SR-01000021370-1

- 895468-31-2

- SR-01000021370

-

- インチ: 1S/C17H17FN2O4S2/c1-17(2)7-12-15(13(21)8-17)25-16(19-12)20-14(22)9-26(23,24)11-5-3-10(18)4-6-11/h3-6H,7-9H2,1-2H3,(H,19,20,22)

- InChIKey: WPKUZTLBKWTBJT-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NC2CC(C)(C)CC(=O)C=2S1)(=O)CS(C1=CC=C(F)C=C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 396.06137754g/mol

- どういたいしつりょう: 396.06137754g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 26

- 回転可能化学結合数: 4

- 複雑さ: 669

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 130Ų

じっけんとくせい

- 密度みつど: 1.429±0.06 g/cm3(Predicted)

- 酸性度係数(pKa): 6.15±0.40(Predicted)

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2536-1723-75mg |

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |

895468-31-2 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2536-1723-4mg |

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |

895468-31-2 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2536-1723-5mg |

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |

895468-31-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2536-1723-2μmol |

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |

895468-31-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2536-1723-10mg |

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |

895468-31-2 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2536-1723-20μmol |

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |

895468-31-2 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2536-1723-2mg |

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |

895468-31-2 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2536-1723-5μmol |

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |

895468-31-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2536-1723-40mg |

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |

895468-31-2 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2536-1723-15mg |

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide |

895468-31-2 | 90%+ | 15mg |

$89.0 | 2023-05-16 |

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide 関連文献

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

895468-31-2 (N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide) 関連製品

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 2039-76-1(3-Acetylphenanthrene)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量